Superior Free-Radical Polymerization Rate of 3,5-Bis(trifluoromethyl)styrene Compared to Isomeric and Pentafluorinated Styrenes
In a direct head-to-head comparison of polymerization rates in benzene and dioxane using AIBN initiator, 3,5-bis(trifluoromethyl)styrene (35BTFMS) exhibited a higher polymerization rate than its structural isomer 2,5-bis(trifluoromethyl)styrene (25BTFMS), as well as pentafluorostyrene (PFS) and 2-trifluoromethylstyrene (2TFMS) [1]. The observed rate order demonstrates that the meta,meta-substitution pattern is kinetically more favorable for free-radical homopolymerization than ortho,para-substitution or full ring fluorination.
| Evidence Dimension | Relative Polymerization Rate |
|---|---|
| Target Compound Data | Ranked 2nd fastest among 6 monomers |
| Comparator Or Baseline | Styrene (St): Slowest; Pentafluorostyrene (PFS): Ranked 4th; 2,5-bis(trifluoromethyl)styrene (25BTFMS): Ranked 3rd |
| Quantified Difference | The overall rate ranking was: TFMTFS > 35BTFMS > 25BTFMS > PFS > 2TFMS > St. |
| Conditions | Bulk and solution polymerization (benzene and dioxane) at 60°C using AIBN as a free radical initiator; rates monitored by 1H NMR. |
Why This Matters
For industrial polymer synthesis, a faster polymerization rate translates to higher throughput and lower production costs, making this specific isomer the preferred choice over slower alternatives like 2,5-BTFMS or PFS.
- [1] Teng, H., Lou, L., Koike, K., Koike, Y., & Okamoto, Y. (2011). Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene. Polymer, 52(4), 949–953. View Source
